5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide
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Overview
Description
5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an oxazole ring and an isoxazole ring, both of which are fused with phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide typically involves multiple steps:
Formation of Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring. This can be achieved through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Formation of Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-hydroxy ketone with an amide.
Coupling of Rings: The final step involves coupling the isoxazole and oxazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium iodide, lithium aluminum hydride
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives
Scientific Research Applications
5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-phenylisoxazole-3-carboxamide: Similar structure but lacks the oxazole ring.
5-phenyl-2-methyloxazole: Contains the oxazole ring but lacks the isoxazole ring.
Uniqueness
5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide is unique due to the presence of both oxazole and isoxazole rings, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
5-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-19(20-22-13-18(25-20)15-9-5-2-6-10-15)21-12-16-11-17(26-23-16)14-7-3-1-4-8-14/h1-11,13H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHDXIGNNYSBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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